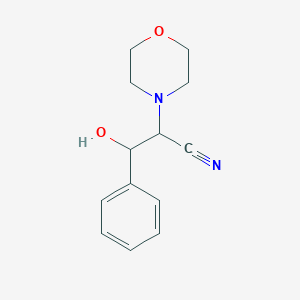
3-Hydroxy-2-morpholin-4-yl-3-phenylpropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2-morpholin-4-yl-3-phenylpropanenitrile is a chemical compound with the molecular formula C13H16N2O2. It is known for its unique structure, which includes a morpholine ring, a phenyl group, and a nitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-morpholin-4-yl-3-phenylpropanenitrile typically involves the reaction of morpholine with a suitable precursor containing a phenyl group and a nitrile group. One common method involves the reaction of 3-phenylpropanenitrile with morpholine in the presence of a base, such as sodium hydride, under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-morpholin-4-yl-3-phenylpropanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of 3-oxo-2-morpholin-4-yl-3-phenylpropanenitrile.
Reduction: Formation of 3-hydroxy-2-morpholin-4-yl-3-phenylpropanamine.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-Hydroxy-2-morpholin-4-yl-3-phenylpropanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-morpholin-4-yl-3-phenylpropanenitrile involves its interaction with specific molecular targets and pathways. The morpholine ring and phenyl group contribute to its binding affinity and specificity towards certain enzymes or receptors. The nitrile group may also play a role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-morpholinopropanesulfonic acid (MOPSO): Similar structure but with a sulfonic acid group instead of a nitrile group.
2-Hydroxy-3-phenylpropanenitrile: Lacks the morpholine ring, making it less versatile in certain applications.
2-Hydroxy-1-(1H-indol-3-yl)-3-(4-morpholinyl)-3-phenyl-1-propanone: Contains an indole group, which imparts different biological activities.
Uniqueness
3-Hydroxy-2-morpholin-4-yl-3-phenylpropanenitrile is unique due to its combination of a morpholine ring, phenyl group, and nitrile group. This unique structure allows it to participate in a variety of chemical reactions and interact with diverse molecular targets, making it a valuable compound in scientific research .
Properties
CAS No. |
64399-77-5 |
|---|---|
Molecular Formula |
C13H16N2O2 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
3-hydroxy-2-morpholin-4-yl-3-phenylpropanenitrile |
InChI |
InChI=1S/C13H16N2O2/c14-10-12(15-6-8-17-9-7-15)13(16)11-4-2-1-3-5-11/h1-5,12-13,16H,6-9H2 |
InChI Key |
BMXPCXSCPJLJGD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(C#N)C(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(Triphenyl-lambda~5~-phosphanylidene)acetyl]phenyl}acetamide](/img/structure/B14005307.png)
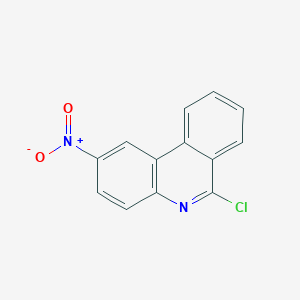

![Dimethyl (2-anilinotricyclo[3.3.1.1~3,7~]decan-2-yl)phosphonate](/img/structure/B14005351.png)
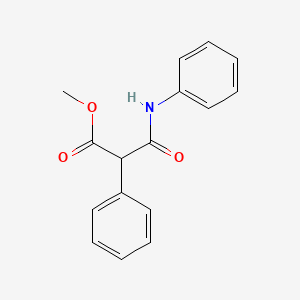
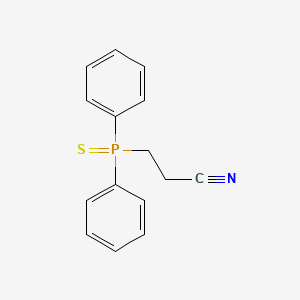

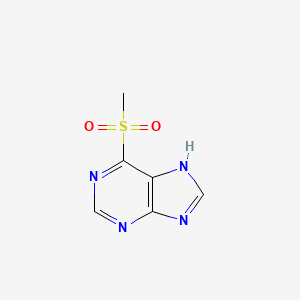
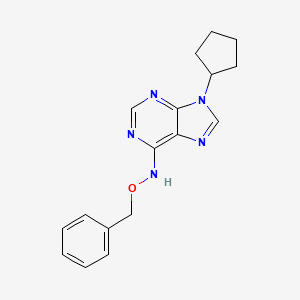
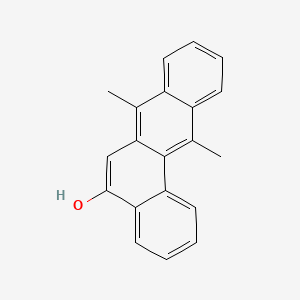
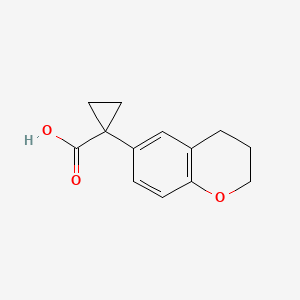
![3-(4-Aminophenyl)-7-(thiophen-3-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14005381.png)
![2-Oxazolidinone,3-phenyl-5-[[(3-phenyl-2-propyn-1-yl)oxy]methyl]-](/img/structure/B14005384.png)
![2-[bis(2-chloroethyl)amino]-N-(3-nitrophenyl)propanamide](/img/structure/B14005385.png)
